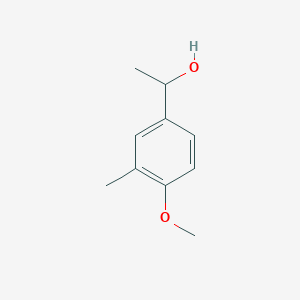

1-(4-Methoxy-3-methylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDHZQROBIOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(4-Methoxy-3-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-Methoxy-3-methylphenyl)ethanol, a substituted aromatic alcohol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for the racemic mixture, this guide focuses on the synthesis and properties of its well-documented precursor, 1-(4-Methoxy-3-methylphenyl)ethan-1-one, and the specific enantiomer, (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol. This molecule serves as a valuable building block for the development of more complex chemical entities. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical Identity and Properties

The primary subject of this guide is this compound. A specific enantiomer, (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol, is commercially available and has the CAS number 1568049-07-9 . The direct precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one, is also readily available with the CAS number 10024-90-5 .[1][2][3]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its precursor ketone.

Table 1: Properties of (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol

| Property | Value | Source |

| CAS Number | 1568049-07-9 | [4][5] |

| Molecular Formula | C₁₀H₁₄O₂ | [5] |

| Molecular Weight | 166.22 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | [4] |

| InChI Key | NATDHZQROBIOSH-MRVPVSSYSA-N | [4] |

Table 2: Properties of 1-(4-Methoxy-3-methylphenyl)ethan-1-one

| Property | Value | Source |

| CAS Number | 10024-90-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Physical Form | White to Yellow Solid or Semi-solid | [2] |

| Boiling Point | 274.3 °C | [1] |

| Flash Point | 57 °C | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room Temperature | [2] |

| InChI Key | SRPCRBVBOIYYHS-UHFFFAOYSA-N | [2][3] |

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. This transformation can be readily achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.

Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one

This protocol describes a general procedure for the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one to this compound using sodium borohydride.

Materials:

-

1-(4-methoxy-3-methylphenyl)ethan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methoxy-3-methylphenyl)ethan-1-one in methanol. Place the flask in an ice bath and begin stirring.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one, has been noted for its potential antimicrobial and antioxidant properties, suggesting that its derivatives may also possess interesting biological activities.[6]

The substituted phenylethanol scaffold is a common feature in many pharmaceutical agents. Therefore, this compound represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. Its functional groups—the secondary alcohol and the substituted aromatic ring—allow for a variety of chemical modifications to explore structure-activity relationships.

Potential Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, given the antioxidant properties of its precursor, it is plausible that this compound could modulate cellular signaling pathways sensitive to oxidative stress. Further research is required to elucidate any specific biological targets or mechanisms of action.

Conclusion

This compound is a valuable chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide has provided key data on its properties and a detailed protocol for its synthesis via the reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one. While its biological activity and role in signaling pathways are yet to be fully explored, its structural characteristics make it an attractive starting material for the development of novel therapeutic agents. Further investigation into this compound and its derivatives is warranted to uncover its full potential in drug discovery and development.

References

- 1. 1-(4-Methoxy-3-methylphenyl)ethanone | 10024-90-5 | KAA02490 [biosynth.com]

- 2. 3-Methyl-4-methoxyacetophenone | 10024-90-5 [sigmaaldrich.com]

- 3. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol | 1568049-07-9 [sigmaaldrich.com]

- 5. (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol | 1568049-07-9 | TMC04907 [biosynth.com]

- 6. Buy 1-(4-Methoxy-3-methylphenyl)ethanone | 10024-90-5 [smolecule.com]

Elucidation of the Structure of 1-(4-Methoxy-3-methylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-methoxy-3-methylphenyl)ethanol. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible databases, this document leverages data from the closely related and well-characterized compound, 1-(4-methoxyphenyl)ethanol, as a proxy for analysis and methodological illustration. This approach allows for a detailed exploration of the techniques and data interpretation central to the structural characterization of substituted phenylethanol derivatives.

The structural analysis of aromatic alcohols is crucial in various scientific disciplines, including medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This guide will detail the spectroscopic techniques and synthetic methodologies that form the cornerstone of such structural determination.

Chemical Identity and Properties

Systematic Name: this compound Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol CAS Number: 104139-95-9

Physical Properties (Predicted)

| Property | Value |

|---|---|

| Boiling Point | 255.7±25.0 °C |

| Density | 1.043±0.06 g/cm³ |

| pKa | 14.79±0.29 |

Spectroscopic Data for Structural Elucidation (Proxy: 1-(4-Methoxyphenyl)ethanol)

The following tables summarize the key spectroscopic data for 1-(4-methoxyphenyl)ethanol, which serves as a structural analogue to elucidate the features of this compound. The presence of an additional methyl group on the aromatic ring of the target compound would induce predictable shifts in the NMR spectra and introduce an additional signal, which will be discussed in the interpretation.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 600 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.31 – 7.35 | m | 2H | Ar-H (ortho to CH(OH)CH₃) |

| 6.90 – 6.94 | m | 2H | Ar-H (meta to CH(OH)CH₃) |

| 5.12 – 5.14 | m | 1H | CH(OH)CH₃ |

| 4.74 – 4.78 | m | 1H | OH |

| 3.75 – 3.76 | m | 3H | OCH₃ |

| 1.37 – 1.41 | m | 3H | CH(OH)CH₃ |

For this compound, the aromatic region would show a more complex splitting pattern due to the loss of symmetry. The methyl group on the ring would appear as a singlet around 2.1-2.3 ppm.

¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 150 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 158.52 | Ar-C (para to CH(OH)CH₃, attached to OCH₃) |

| 139.89 | Ar-C (ipso to CH(OH)CH₃) |

| 126.95 | Ar-C (ortho to CH(OH)CH₃) |

| 113.79 | Ar-C (meta to CH(OH)CH₃) |

| 68.28 | CH(OH)CH₃ |

| 55.37 | OCH₃ |

| 26.37 | CH(OH)CH₃ |

For this compound, an additional signal for the aromatic methyl carbon would be expected around 15-20 ppm. The chemical shifts of the aromatic carbons would also be altered by the presence of the additional electron-donating methyl group.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H Stretch (Alcohol) |

| 3030-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| 1610, 1510 | Strong | C=C Stretch (Aromatic Ring) |

| 1245 | Strong | C-O Stretch (Aryl Ether) |

| 1035 | Strong | C-O Stretch (Secondary Alcohol) |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 152 | 40 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M - CH₃]⁺ |

| 109 | 30 | [M - CH₃ - CO]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

The mass spectrum of this compound would show a molecular ion peak at m/z 166. The fragmentation pattern would be expected to be similar, with initial loss of a methyl group followed by other characteristic fragmentations.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)ethanol (Illustrative Protocol)

This protocol describes a common method for the synthesis of 1-(4-methoxyphenyl)ethanol via the reduction of 4-methoxyacetophenone. This method can be adapted for the synthesis of this compound starting from 4-methoxy-3-methylacetophenone.

Materials:

-

4-methoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain pure 1-(4-methoxyphenyl)ethanol.

Caption: General workflow for the synthesis of this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Structural Elucidation Logic

The elucidation of the structure of this compound is based on the combined interpretation of spectroscopic data.

Caption: Logical workflow for the structural elucidation of the target compound.

Potential Biological Significance (General Context)

-

Antimicrobial Agents: The amphipathic nature of these molecules allows them to interact with and disrupt microbial cell membranes.

-

Signaling Molecules: In some biological systems, substituted phenylethanols can act as signaling molecules, although no specific pathways have been identified for the target compound.

-

Precursors in Drug Synthesis: The functional groups present in this compound make it a versatile starting material for the synthesis of more complex pharmaceutical compounds.

Further research is required to determine the specific biological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide has outlined the key methodologies and data interpretation required for the structural elucidation of this compound. By utilizing spectroscopic data from a close structural analogue and outlining a general synthetic protocol, this document provides a foundational understanding for researchers and professionals in the field of drug development and chemical sciences. The provided workflows and data tables serve as a practical reference for the characterization of this and similar substituted phenylethanol compounds. Future experimental work should focus on obtaining specific data for the target molecule to confirm the extrapolations made in this guide.

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(4-methoxy-3-methylphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. This document details two principal methods: the reduction of 4-methoxy-3-methylacetophenone and the Grignard reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Introduction

This compound is a secondary alcohol that serves as a key building block in the synthesis of various biologically active molecules. Its structural features, including a chiral center and a substituted phenyl ring, make it a versatile precursor for drug discovery and development. This guide offers detailed methodologies for its preparation in a laboratory setting.

Synthetic Pathways

Two primary and reliable methods for the synthesis of this compound are the reduction of a ketone and the Grignard reaction.

Reduction of 4-Methoxy-3-methylacetophenone

This is a straightforward and high-yielding method that involves the reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone, using a mild reducing agent such as sodium borohydride. The reaction is generally clean and easy to perform.

Grignard Reaction

The Grignard reaction offers a versatile approach to constructing the target molecule. Two viable routes include:

-

The reaction of a Grignard reagent prepared from 4-bromo-1-methoxy-2-methylbenzene with acetaldehyde.

-

The reaction of methylmagnesium bromide with 4-methoxy-3-methylbenzaldehyde.

This guide will focus on the first Grignard route, which is often preferred when the substituted benzaldehyde is less readily available than the corresponding aryl halide.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound by the reduction of 4-methoxy-3-methylacetophenone. Data for the Grignard synthesis is more variable and highly dependent on the specific reaction conditions and the purity of the Grignard reagent.

| Parameter | Reduction of 4-methoxy-3-methylacetophenone |

| Starting Material | 4-methoxy-3-methylacetophenone |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Ethanol (95%) |

| Typical Yield | 85-95% (crude), 70-85% (after purification) |

| Purity | >98% (after purification) |

| Reaction Time | 1-2 hours |

| Reaction Temperature | 0°C to Room Temperature |

Experimental Protocols

Synthesis of this compound via Reduction of 4-methoxy-3-methylacetophenone

This protocol is adapted from general procedures for the reduction of substituted acetophenones.

Materials:

-

4-methoxy-3-methylacetophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Hydrochloric acid (3M HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (60.9 mmol) of 4-methoxy-3-methylacetophenone in 100 mL of 95% ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 2.30 g (60.9 mmol) of sodium borohydride to the solution in small portions over 30 minutes. The temperature should be maintained below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and slowly add 50 mL of 3M HCl to quench the excess sodium borohydride and the borate esters. Hydrogen gas will be evolved, so this step must be performed in a well-ventilated fume hood.

-

Concentrate the mixture using a rotary evaporator to remove most of the ethanol.

-

Transfer the resulting aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis starting from 4-bromo-1-methoxy-2-methylbenzene. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

4-bromo-1-methoxy-2-methylbenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure: Part A: Preparation of the Grignard Reagent

-

Place 1.6 g (65.8 mmol) of magnesium turnings and a small crystal of iodine in a dry 250 mL three-necked flask under a nitrogen atmosphere.

-

Gently heat the flask with a heat gun to activate the magnesium and sublime the iodine.

-

Allow the flask to cool to room temperature.

-

In a dropping funnel, prepare a solution of 12.0 g (59.7 mmol) of 4-bromo-1-methoxy-2-methylbenzene in 50 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetaldehyde and Work-up

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 2.9 g (65.8 mmol) of freshly distilled acetaldehyde in 20 mL of anhydrous diethyl ether and add this solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Caption: Synthesis of this compound via Reduction.

Caption: Synthesis of this compound via Grignard Reaction.

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity. The expected data, based on the closely related 1-(4-methoxyphenyl)ethanol, are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.28 (m, 2H, Ar-H), 6.80-6.88 (m, 2H, Ar-H), 4.84 (q, J = 6.4 Hz, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 2.24 (s, 3H, Ar-CH₃), 1.87 (br s, 1H, OH), 1.47 (d, J = 6.4 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 158.9, 138.0, 130.5, 126.6, 126.0, 113.8, 70.0, 55.3, 25.0, 16.0.

-

IR (neat, cm⁻¹): 3364 (br, O-H), 2965, 2928, 1612, 1512, 1245, 1035, 825.

Conclusion

This guide provides detailed and actionable protocols for the synthesis of this compound. The reduction of 4-methoxy-3-methylacetophenone with sodium borohydride is a reliable and high-yielding method suitable for most laboratory settings. The Grignard reaction offers a flexible alternative, particularly when different substitution patterns on the aromatic ring are desired. Proper execution of the described experimental procedures and purification techniques will afford the target compound in high purity, ready for its application in further synthetic endeavors.

An In-depth Technical Guide on 1-(4-Methoxy-3-methylphenyl)ethanol

Disclaimer: Direct scientific literature on the discovery, synthesis, and biological activity of 1-(4-Methoxy-3-methylphenyl)ethanol (CAS 1568049-07-9) is limited. This guide provides a comprehensive overview based on available data for structurally analogous compounds, primarily 1-(4-methoxyphenyl)ethanol, and established chemical principles. The experimental protocols and potential biological activities described herein are therefore predictive and require experimental validation.

Introduction

This compound is a secondary alcohol and an aromatic ether. Its structure, featuring a substituted phenyl ring, suggests potential applications in medicinal chemistry and materials science. This document aims to provide a detailed technical overview for researchers, scientists, and drug development professionals by summarizing known data of close analogs and proposing synthetic methodologies and potential biological relevance.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1568049-07-9 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)O)OC |

Physicochemical Properties (Predicted and Analog-Based)

| Property | Value (for 1-(4-methoxyphenyl)ethanol) | Reference |

| Boiling Point | 95 °C at 1 mmHg | [1][2] |

| Density | 1.079 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.533 | [1][2] |

| Water Solubility | Not miscible | [1][2] |

| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate, sparingly soluble in Methanol | [2] |

Proposed Synthesis

While a specific documented synthesis for this compound is not available in peer-reviewed literature, a standard and reliable method would be the Grignard reaction, a common method for forming carbon-carbon bonds. The following protocol is a plausible and detailed methodology.

Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from 4-methoxy-3-methylbenzaldehyde.

Materials:

-

4-Methoxy-3-methylbenzaldehyde

-

Magnesium turnings

-

Iodomethane (Methyl iodide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve iodomethane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the iodomethane solution dropwise to the magnesium turnings while stirring. The reaction is exothermic and the solution should start to reflux. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue stirring until most of the magnesium has reacted to form the Grignard reagent (methylmagnesium iodide).

-

-

Reaction with Aldehyde:

-

Dissolve 4-methoxy-3-methylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, add 1M HCl to dissolve it.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Workflow for the proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of this compound are not publicly available. However, the biological activities of structurally similar phenylpropanoids and their derivatives have been investigated, offering insights into its potential pharmacological profile.

Structurally Related Compounds and their Activities

Many volatile phenylpropanoids exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. For instance, compounds with a methoxy-substituted phenyl ring are common in natural products with significant bioactivities.

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with a similar methoxyphenyl moiety, has been shown to have anti-inflammatory and anti-amyloidogenic effects. It acts as a selective inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway[4]. This suggests that this compound could potentially modulate inflammatory pathways.

Potential Signaling Pathway Involvement: STAT3 Inhibition

Given the activity of the structurally related compound MMPP, it is plausible that this compound could interact with inflammatory signaling pathways. The STAT3 pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and neurodegenerative disorders.

Proposed Mechanism (Hypothetical):

-

Stimulus: An inflammatory stimulus, such as lipopolysaccharide (LPS), activates cell surface receptors.

-

Upstream Kinase Activation: This leads to the activation of Janus kinases (JAKs).

-

STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 proteins.

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 proteins dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT3 dimers bind to DNA and promote the transcription of pro-inflammatory genes.

This compound could potentially interfere with this pathway, for example, by inhibiting the phosphorylation of STAT3, thereby reducing the inflammatory response.

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

Characterization Data (Analog-Based)

No specific NMR or mass spectrometry data for this compound has been found in the public domain. However, spectral data for the related compound 1-(4-methylphenyl)ethanol is available and can provide an indication of the expected spectral features[5].

-

¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the hydroxyl, a quartet for the methine proton, singlets for the aromatic methyl and methoxy groups, and multiplets for the aromatic protons.

-

¹³C NMR: Characteristic signals for the aliphatic carbons, the methoxy carbon, and the aromatic carbons would be expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Conclusion and Future Directions

This compound is a compound with limited available data. Based on the chemistry of analogous structures, a plausible and efficient synthesis via the Grignard reaction is proposed. The biological activity of structurally related phenylpropanoids suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of pathways such as the STAT3 signaling cascade.

Future research should focus on:

-

The development and optimization of a definitive synthetic route for this compound.

-

Full characterization of the compound using modern analytical techniques (NMR, MS, IR).

-

In vitro and in vivo studies to elucidate its actual biological activities and mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide future research into this potentially valuable chemical entity.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR [m.chemicalbook.com]

Chiral Resolution of 1-(4-Methoxy-3-methylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the chiral resolution of 1-(4-methoxy-3-methylphenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail enzymatic kinetic resolution, classical resolution via diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC), offering comprehensive experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for your research and development needs.

Introduction

The enantiomers of this compound are valuable chiral building blocks. The separation of its racemic mixture into individual, optically pure enantiomers is a critical step in the synthesis of stereospecific pharmaceuticals, where the pharmacological activity and potential side effects are often enantiomer-dependent. This guide explores the three most prevalent and effective techniques for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely employed for the resolution of secondary alcohols through enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is based on established procedures for the kinetic resolution of analogous secondary aryl alcohols.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or ethyl acetate)

-

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether [MTBE])

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction vessel or oil bath

-

Analytical chiral HPLC or GC for monitoring enantiomeric excess (ee)

Procedure:

-

To a solution of racemic this compound (1.0 eq.) in an anhydrous organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq.).

-

Add immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester using chiral HPLC or GC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica gel.

Data Presentation

| Method | Enantiomer | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Enzymatic Resolution | (S)-alcohol | Vinyl Acetate | Toluene | ~50 | >99 | <50 | Analogous |

| (R)-ester | Vinyl Acetate | Toluene | ~50 | >98 | <50 | Analogous |

Note: Data is representative of typical results for analogous secondary aryl alcohols and may require optimization for this compound.

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol is a general procedure based on the resolution of chiral alcohols and amines with chiral acids.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, O,O'-Dibenzoyl-L-tartaric acid)

-

Appropriate solvent for crystallization (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Acid and Base for salt formation and liberation (e.g., HCl, NaOH)

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

Polarimeter for measuring specific rotation

Procedure:

-

Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

-

In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-Mandelic acid, 0.5-1.0 eq.) in the same solvent, heating gently if necessary.

-

Combine the two solutions and stir. The diastereomeric salt may precipitate immediately or upon cooling. If no precipitate forms, the solution can be slowly cooled, or a co-solvent can be added to induce crystallization.

-

Allow the mixture to stand for a sufficient time to ensure complete crystallization of the less soluble diastereomer.

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.

-

To liberate the free alcohol, suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is basic.

-

Extract the liberated enantiomerically enriched alcohol with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved alcohol.

-

Determine the enantiomeric excess and specific rotation.

-

The resolving agent can often be recovered from the aqueous layer by acidification.

Data Presentation

| Method | Resolving Agent | Solvent | Enantiomer Isolated | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Classical Resolution | (R)-(-)-Mandelic Acid | Ethanol | (S)-alcohol | >98 (after recryst.) | 35-45 | Analogous |

| O,O'-Dibenzoyl-L-tartaric acid | Methanol/Water | (R)-alcohol | >99 (after recryst.) | 30-40 | Analogous |

Note: Data is representative of typical results for analogous chiral alcohols and may require optimization for this compound.

Workflow Diagram

Caption: Workflow for classical resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Experimental Protocol: Preparative Chiral HPLC

This protocol outlines a general approach for developing a preparative chiral HPLC method.

Materials and Equipment:

-

Racemic this compound

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral HPLC column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H)

-

Preparative HPLC system with a fraction collector

-

UV detector

Procedure:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of the racemic mixture in the mobile phase.

-

Screen different chiral columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

-

Test various mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

-

Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomers with a good resolution factor (Rs > 1.5).

-

-

Scale-Up to Preparative Scale:

-

Once an optimal analytical method is established, scale it up to a preparative column with the same stationary phase.

-

Dissolve a larger quantity of the racemic mixture in the mobile phase.

-

Inject the concentrated solution onto the preparative column.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

-

Post-Purification:

-

Combine the fractions containing each pure enantiomer.

-

Evaporate the solvent under reduced pressure to obtain the isolated enantiomers.

-

Confirm the purity and enantiomeric excess of each enantiomer using the analytical chiral HPLC method.

-

Data Presentation

| Method | Chiral Stationary Phase | Mobile Phase (v/v) | Enantiomer | Enantiomeric Excess (ee%) | Recovery (%) | Reference |

| Chiral HPLC | Chiralcel® OD-H | Hexane/Isopropanol (90:10) | (R)- and (S)- | >99.5 | >95 | General Method |

| Chiralpak® AD-H | Hexane/Ethanol (95:5) | (R)- and (S)- | >99.5 | >95 | General Method |

Note: The optimal stationary phase and mobile phase composition must be determined experimentally.

Workflow Diagram

Caption: Workflow for preparative chiral HPLC.

Conclusion

The chiral resolution of this compound can be effectively achieved through enzymatic, classical, and chromatographic methods. The choice of method will depend on factors such as the desired scale of separation, cost considerations, available equipment, and the required level of enantiopurity. Enzymatic resolution offers high selectivity and mild reaction conditions, making it an attractive "green" alternative. Classical resolution via diastereomeric salt formation is a well-established and scalable technique. Chiral HPLC provides excellent separation and high purity, being particularly advantageous for both analytical and preparative-scale applications where high purity is paramount. It is recommended that small-scale screening experiments be conducted to determine the optimal resolution strategy for your specific requirements.

In-Depth Technical Guide on the Stereochemistry of 1-(4-Methoxy-3-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-(4-Methoxy-3-methylphenyl)ethanol, a chiral alcohol with potential applications in pharmaceutical synthesis. The document details methods for the asymmetric synthesis and chiral resolution of its enantiomers, along with analytical techniques for determining enantiomeric purity. Key physicochemical properties of the stereoisomers are summarized, and a detailed experimental protocol for a representative asymmetric synthesis is provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of chiral compounds.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as the stereoisomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This compound possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)-1-(4-Methoxy-3-methylphenyl)ethanol and (S)-1-(4-Methoxy-3-methylphenyl)ethanol. The controlled synthesis and characterization of these individual enantiomers are crucial for investigating their specific biological activities and for the development of enantiomerically pure active pharmaceutical ingredients (APIs).

This guide focuses on the stereochemical aspects of this compound, providing detailed information on its synthesis, separation, and characterization.

Physicochemical and Stereochemical Properties

Table 1: Physicochemical Properties of Racemic 1-(4-Methoxyphenyl)ethanol

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Boiling Point | 95 °C at 1 mmHg[1] |

| Density | 1.079 g/mL at 25 °C[1] |

| Refractive Index | 1.533 at 20 °C[1] |

Table 2: Stereochemical Properties of 1-(4-Methoxyphenyl)ethanol Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| (S)-1-(4-Methoxyphenyl)ethanol | -35.8° | c = 1.00 in CHCl₃, 25 °C[2] |

| (R)-1-(4-Methoxyphenyl)ethanol | +33.8° | c = 0.60, CH₂Cl₂, 29 °C[3] |

Note: The sign of the specific rotation is dependent on the solvent and temperature.

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor. A common and effective method is the asymmetric reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone. This can be accomplished using chiral reducing agents or biocatalysts.

Workflow for Asymmetric Ketone Reduction:

Caption: Asymmetric synthesis of this compound.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A widely used method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or its derivatives.[4][5][6] The resulting diastereomers exhibit different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4] The desired enantiomer is then recovered by removing the resolving agent.

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

Caption: Chiral resolution of this compound.

Experimental Protocols

Asymmetric Reduction of 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone (Model Protocol)

This protocol for a structurally related compound provides a robust starting point for the synthesis of enantiomerically enriched this compound.[7]

Materials:

-

1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

-

Borane-tetrahydrofuran complex (BH₃-THF)

-

(R)-(+)-2-Methyl-CBS-oxazaborolidine or (S)-(-)-2-Methyl-CBS-oxazaborolidine

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the ketone (1.0 eq) in anhydrous THF at the specified temperature (e.g., -40 °C to room temperature), add the chiral CBS-oxazaborolidine catalyst (e.g., 0.1 eq).

-

Slowly add the BH₃-THF solution (e.g., 1.0-1.5 eq) to the reaction mixture.

-

Stir the reaction at the same temperature for the specified time (e.g., 1.5 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired enantiomerically enriched alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized alcohol can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chiral HPLC Method Development (General Guidance):

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak OD-H, Chiralcel OJ-H) is often effective for separating enantiomers of aromatic alcohols.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.[3] The ratio can be adjusted to optimize the separation.

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is typically used.

Biological Context and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing a biological signaling pathway directly modulated by this compound. However, the structurally related compound, 4-methoxybenzyl alcohol, has been shown to protect brain microvascular endothelial cells from injury by activating the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival and proliferation.

Hypothetical PI3K/Akt Signaling Pathway Activation:

Caption: Hypothetical activation of the PI3K/Akt pathway.

It is important to note that this pathway is presented as a hypothetical model based on the activity of a similar compound. Further research is required to determine if this compound interacts with this or any other signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound. While specific experimental data for this compound is limited, information from closely related analogs offers valuable guidance for its stereoselective synthesis, resolution, and analysis. The provided experimental framework and analytical considerations will aid researchers in the preparation and characterization of the individual enantiomers of this chiral alcohol, facilitating further investigation into its potential applications, particularly in the field of drug development. Future studies are warranted to elucidate the specific biological activities and potential signaling pathway interactions of each enantiomer.

References

- 1. 3319-15-1 CAS MSDS (1-(4-METHOXYPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. actachemscand.org [actachemscand.org]

- 8. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Estimated Physical Constants and Synthesis of 1-(4-Methoxy-3-methylphenyl)ethanol

Disclaimer: Direct experimental data for the physical constants and biological pathways of 1-(4-Methoxy-3-methylphenyl)ethanol is limited in publicly available scientific literature. This guide provides estimated properties based on the known physical constants of structurally similar compounds, namely 1-(4-methoxyphenyl)ethanol and the precursor ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. The experimental protocol described is a generalized procedure for the chemical synthesis of the target compound.

Core Physical Properties

The physical properties of this compound can be inferred by examining its structural analogs. The addition of a methyl group to the benzene ring, differentiating it from 1-(4-methoxyphenyl)ethanol, is expected to slightly increase its molecular weight, boiling point, and density.

Comparative Physical Constants of this compound and Related Compounds

| Property | This compound (Estimated) | 1-(4-methoxyphenyl)ethanol (Known Analog) | 1-(4-methoxy-3-methylphenyl)ethan-1-one (Precursor) |

| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O₂[1] | C₁₀H₁₂O₂[2][3] |

| Molecular Weight | ~166.22 g/mol | 152.19 g/mol [1] | 164.20 g/mol [2][3] |

| Boiling Point | > 95 °C at 1 mmHg | 95 °C at 1 mmHg[4] | Not Available |

| Density | > 1.079 g/mL | 1.079 g/mL | Not Available |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether.[1] | Limited solubility in water; soluble in organic solvents like ethanol and ether.[1] | Not Available |

| Appearance | Likely a colorless to pale yellow liquid.[1] | Colorless to pale yellow liquid.[1] | Liquid[3] |

Synthesis of this compound

The most probable synthetic route to this compound is through the reduction of its corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethan-1-one. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethan-1-one

This protocol is a general procedure based on established methods for the reduction of aryl ketones.[5][6][7]

Materials:

-

1-(4-methoxy-3-methylphenyl)ethan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Water (deionized)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Ketone: In a round-bottom flask, dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in methanol. The typical concentration is around 0.25 M.[8]

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions while stirring. A molar ratio of at least 0.25 equivalents of NaBH₄ to 1 equivalent of the ketone is theoretically needed, but a slight excess is often used in practice.[8]

-

Reaction: Allow the reaction to proceed at room temperature for a designated period, typically 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add a dilute solution of hydrochloric acid to neutralize the excess sodium borohydride and hydrolyze the borate ester intermediate.

-

Extraction: Remove the methanol using a rotary evaporator. Add water to the residue, followed by ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography or distillation under reduced pressure.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways. Research into the biological activity of this compound would be necessary to determine its potential roles in cellular processes.

Conclusion

This technical guide provides a summary of the estimated physical constants and a plausible synthetic route for this compound based on available data for structurally related compounds. It is important to note that these values and protocols should be considered theoretical until validated by experimental data. This information is intended to serve as a foundational resource for researchers and scientists in the field of drug development and chemical synthesis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Borohydride reduction of a ketone [cs.gordon.edu]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

Solubility Profile of 1-(4-Methoxy-3-methylphenyl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-(4-Methoxy-3-methylphenyl)ethanol

This compound is an aromatic alcohol. Its structure, featuring a hydroxyl group, a methoxy group, and a methyl group attached to a benzene ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including its use as a synthetic intermediate, in the development of pharmaceutical formulations, and for purification processes such as crystallization.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative assessment of its solubility can be made based on the principle of "like dissolves like."[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.

The structure of this compound contains both polar and non-polar regions.[3] The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the methoxy (-OCH3) group also contributes to its polarity. The phenyl ring and the methyl (-CH3) group constitute the non-polar, hydrophobic portion of the molecule.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl group, which can participate in hydrogen bonding with these solvents, this compound is expected to be readily soluble in short-chain alcohols.[2][4][5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): The compound is likely to exhibit good solubility in these solvents due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the aromatic ring and methyl group suggests some solubility in non-polar solvents. However, the polar functional groups may limit its miscibility, particularly in highly non-polar solvents like hexane. Toluene, being an aromatic solvent, may be a better non-polar solvent choice due to favorable pi-pi stacking interactions.

-

Water: The molecule has a significant non-polar surface area contributed by the substituted phenyl ring. As the carbon chain length and the size of the non-polar region increase, water solubility tends to decrease for alcohols.[2][4][5] Therefore, this compound is expected to have limited solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-Dipole Interactions |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | Van der Waals forces, Pi-pi stacking |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Van der Waals forces |

| Aqueous | Water | Low | Hydrogen Bonding, Dipole-Dipole |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The most common and robust method is the shake-flask method, followed by a quantitative analysis of the saturated solution.[7][8][9]

Materials and Equipment

-

Solute: this compound (solid)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

-

Procedure: Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8]

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, which can lead to erroneously high solubility values, the supernatant must be clarified. This can be achieved by:

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. It is important to pre-rinse the filter with a small amount of the saturated solution to prevent loss of the analyte due to adsorption.

-

Centrifugation: Alternatively, centrifuge the vial at a high speed to pellet the excess solid. Then, carefully pipette the clear supernatant.[10]

-

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a suitable analytical technique to determine the concentration of this compound.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute.[11][12][13] A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a chromophore and a unique wavelength of maximum absorbance (λmax), this method can be used.[14][15][16][17][18] A calibration curve of absorbance versus concentration is required.

-

Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue.[19][20][21][22] This method is simpler but may be less accurate for volatile solutes or when working with small quantities.

Visualizing Experimental and Theoretical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

The solubility of a compound is governed by the interplay of its molecular properties and those of the solvent. The following diagram illustrates this relationship based on the "like dissolves like" principle.

Caption: "Like Dissolves Like" principle for solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, its molecular structure allows for a strong prediction of its qualitative solubility in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. The successful application of these methods will enable better control over processes such as reaction optimization, purification, and formulation development involving this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Video: Physical Properties of Alcohols and Phenols [app.jove.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. biorelevant.com [biorelevant.com]

- 14. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rootspress.org [rootspress.org]

- 18. rjptonline.org [rjptonline.org]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. pharmacyjournal.info [pharmacyjournal.info]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. pharmajournal.net [pharmajournal.net]

Potential Derivatives of 1-(4-Methoxy-3-methylphenyl)ethanol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of novel derivatives of 1-(4-methoxy-3-methylphenyl)ethanol. While this specific scaffold has not been extensively derivatized and studied, its structural motifs are present in a variety of biologically active molecules. This document outlines potential synthetic routes to novel derivatives, including esters, ethers, and other functionalized analogues. Drawing on structure-activity relationships (SAR) from related compound classes, this guide also postulates potential pharmacological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Detailed, adaptable experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound core represents a promising starting point for the development of new therapeutic agents. The methoxy and methyl substitutions on the phenyl ring can influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets. The secondary alcohol provides a convenient handle for further chemical modification, allowing for the generation of a diverse library of derivatives. This guide aims to provide a comprehensive overview of the potential for derivatization and the plausible biological activities of these novel compounds, thereby stimulating further investigation into their therapeutic utility.

Potential Synthetic Pathways

The synthesis of this compound derivatives can be approached through several established synthetic methodologies. The parent alcohol can be synthesized by the reduction of the corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethanone.

Synthesis of this compound

A common route to the parent alcohol is the reduction of 1-(4-methoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 1-(4-methoxy-3-methylphenyl)ethanone

-

Dissolve 1-(4-methoxy-3-methylphenyl)ethanone (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of Ester Derivatives

Esterification of the secondary alcohol can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides under various catalytic conditions.

Experimental Protocol: Esterification with an Acid Chloride

-

Dissolve this compound (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in a dry aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add the desired acid chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Synthesis of Ether Derivatives

Ether derivatives can be prepared via Williamson ether synthesis or acid-catalyzed etherification.

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of this compound (1 equivalent) in a dry polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

-

Add the desired alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with heating until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ether by column chromatography.

Experimental Protocol: Iron-Catalyzed Cross-Etherification [1][2]

-

In a pressure tube, combine the secondary benzylic alcohol (this compound, 1 mmol), an aliphatic alcohol (1.2 mmol), FeCl₂·4H₂O (10 mol %), and a suitable ligand like a pyridine bis-thiazoline (12 mol %) in a green and recyclable solvent such as propylene carbonate (1 mL).[2]

-

Stir the mixture at 100 °C.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and purify the product by column chromatography.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity

Many compounds containing methoxy-substituted phenyl rings exhibit anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes in cancer cells.

-

SAR Insights from Analogs: Studies on other 1-phenyl-1-(heterocyclyl)ethanol derivatives have shown that substitutions on the phenyl ring and the nature of the heterocyclic moiety significantly influence antiproliferative activity. For instance, the introduction of electron-withdrawing or additional methoxy groups on the phenyl ring has been shown to enhance activity in some series.[3][4] Modification of the ethanol side chain, such as conversion to esters or ethers, can modulate the compound's lipophilicity and cellular uptake, thereby affecting its anticancer potency.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Derivative Class | R Group / Modification | Postulated Activity | Rationale based on Analogs |

| Esters | Acetyl, Benzoyl | Moderate to High | Increased lipophilicity may enhance cell permeability. |

| Amino acid conjugates | Potentially High | May target specific transporters or metabolic pathways in cancer cells. | |

| Ethers | Methyl, Ethyl, Benzyl | Variable | Small alkyl ethers may maintain or slightly improve activity; bulkier groups could decrease it due to steric hindrance. |

| Ring-substituted | Additional methoxy or halogen | Potentially High | Can alter electronic properties and binding interactions with target proteins. |

Anti-inflammatory Activity

The 4-methoxy-3-methylphenyl moiety is a part of various natural and synthetic compounds with anti-inflammatory effects. The mechanism may involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

-

SAR Insights from Analogs: For related classes of compounds, the nature and position of substituents on the phenyl ring are crucial for anti-inflammatory activity. The presence of a methoxy group is often favorable. Derivatization of the hydroxyl group can impact the pharmacokinetic properties of the molecule, which in turn affects its in vivo efficacy.

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Derivative Class | R Group / Modification | Postulated Activity | Rationale based on Analogs |

| Parent Alcohol | - | Moderate | The core structure may possess inherent anti-inflammatory properties. |

| Esters | Simple alkyl or aryl esters | Moderate to High | Could act as prodrugs, releasing the active alcohol in vivo. |

| Ethers | Small alkyl ethers | Moderate | May alter the binding affinity to target enzymes. |

Antimicrobial Activity

Phenolic and benzylic alcohol derivatives are known to possess antimicrobial properties. Their mechanism of action can involve disruption of the microbial cell membrane or inhibition of essential enzymes.

-